(R)-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
Description
®-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate is a chiral compound that belongs to the class of β-hydroxy acids. These compounds are characterized by the presence of a hydroxyl group (OH) and a carboxyl group (COOH) on adjacent carbon atoms. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis .
Properties
Molecular Formula |
C10H19NO5 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
methyl (2R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(5-6-12)8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m1/s1 |
InChI Key |
IWNVPOPPBRMFNG-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCO)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate typically involves the protection of the amino group with a Boc group, followed by esterification and hydroxylation reactions. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amino group, followed by esterification with methanol and subsequent hydroxylation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of free amines.
Scientific Research Applications
®-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate involves its role as a precursor or intermediate in various biochemical pathways. The Boc group protects the amino group during chemical reactions, allowing for selective modifications of other functional groups. Upon removal of the Boc group, the free amine can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Similar in structure but with a phenyl group instead of a hydroxyl group.
®-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid: Similar in structure but with a dimethyl group instead of a hydroxyl group.
Uniqueness
®-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate is unique due to its specific chiral center and the presence of both a hydroxyl and a Boc-protected amino group. This combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules and biologically active compounds .
Q & A
Q. What are the key synthetic routes for preparing (R)-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate?
- Methodological Answer: The synthesis typically involves sequential protection and functionalization steps:
- Step 1: Protection of the amino group using Boc anhydride under basic conditions (e.g., NaHCO₃) to form the Boc-protected intermediate.
- Step 2: Esterification of the carboxylic acid with methanol, often mediated by thionyl chloride (SOCl₂) or DCC/DMAP.
- Step 3: Hydroxyl group introduction via selective oxidation or reduction, depending on the starting material.
Reaction monitoring via TLC and purification by flash chromatography are critical. For stereochemical integrity, chiral auxiliaries or enzymes may be employed .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl), ester methyl (δ ~3.6 ppm), and hydroxy proton (δ ~2.5–5.0 ppm, depending on exchange).
- HPLC: Reverse-phase HPLC with UV detection (210–254 nm) assesses purity (>95% by area).
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ = calculated for C₁₁H₂₁NO₅).
- Optical Rotation: Specific rotation ([α]D) confirms the (R)-configuration .
Q. What are the primary applications of this compound in academic research?
- Methodological Answer:
- Peptide Synthesis: The Boc group protects the amino group during solid-phase peptide synthesis (SPPS), enabling selective deprotection with TFA.
- Medicinal Chemistry: Serves as a chiral building block for β-amino alcohol derivatives with potential bioactivity.
- Enzyme Studies: Used to probe substrate specificity in esterase or lipase assays .
Advanced Research Questions
Q. How can researchers optimize reaction yields while maintaining stereochemical fidelity?
- Methodological Answer:
- Catalytic Asymmetric Synthesis: Use chiral catalysts (e.g., Jacobsen’s catalyst) or enzymes (e.g., lipases) to control the (R)-configuration.
- Solvent Optimization: Polar aprotic solvents (e.g., THF, DMF) enhance Boc protection efficiency.
- Temperature Control: Maintain ≤25°C during Boc protection to avoid racemization.
- In Situ Monitoring: Use FTIR to track carbonyl group formation (Boc C=O at ~1680 cm⁻¹) .
Q. What strategies resolve contradictory NMR data between theoretical and observed spectra?
- Methodological Answer:
- Dynamic Effects: Check for rotameric equilibria (e.g., Boc group rotation) by variable-temperature NMR.
- Impurity Analysis: Use 2D NMR (COSY, HSQC) to distinguish diastereomers or byproducts.
- Solvent Artifacts: Confirm solvent peaks (e.g., DMSO-d₆ at δ 2.5 ppm) are not masking signals.
- DFT Calculations: Compare experimental shifts with computational models (e.g., Gaussian) .
Q. How can impurities detected via HPLC be systematically identified and mitigated?
- Methodological Answer:
- LC-MS: Couple HPLC with MS to identify impurities (e.g., de-Boc products or ester hydrolysis byproducts).
- Purification: Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA).
- Reaction Quenching: Ensure complete neutralization of acidic reagents (e.g., TFA) post-deprotection to prevent degradation.
- Stability Studies: Store the compound under inert gas (N₂/Ar) at –20°C to minimize hydrolysis .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?
- Methodological Answer:
- Batch vs. Flow Chemistry: Transitioning from batch to continuous flow may improve Boc protection consistency.
- Workup Efficiency: Replace column chromatography with crystallization (e.g., using ethyl acetate/hexane).
- Cost Optimization: Substitute expensive catalysts (e.g., Pd/C) with nickel-based alternatives for hydrogenation.
- Safety: Use automated systems to handle moisture-sensitive reagents (e.g., Boc anhydride) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
